2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine
CAS No.: 1163693-02-4
Cat. No.: VC2849300
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1163693-02-4 |
---|---|
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 |
Standard InChI Key | ZNFGHPBRWYMFNC-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)Cl)C(F)(F)F |
Canonical SMILES | COC1=C(C(=NC=C1)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine features a pyridine heterocycle with three functional groups strategically positioned to create a unique molecular architecture. The nitrogen atom in the pyridine ring contributes to the compound's basic character while providing a site for potential coordination chemistry. The arrangement of the three substituents creates a distinctive electronic environment that influences its chemical behavior .
The molecular structure can be represented by the SMILES notation COc1ccnc(c1C(F)(F)F)Cl, which indicates the specific connectivity of atoms within the molecule. The pyridine ring serves as the core scaffold, with the chloro, methoxy, and trifluoromethyl groups attached at their respective positions .
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine are significantly influenced by its constituent functional groups. The trifluoromethyl group, known for its strong electron-withdrawing effect, impacts the electron distribution across the pyridine ring. This electronic influence, combined with the effects of the methoxy and chloro substituents, creates a unique reactivity profile .
Table 1 presents the key identified properties of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine:
Property | Value |
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Chemical Name | 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine |
CAS Number | 1163693-02-4 |
Molecular Formula | C₇H₅ClF₃NO |
Molecular Weight | 211.5689 g/mol |
MDL Number | MFCD32696164 |
SMILES | COc1ccnc(c1C(F)(F)F)Cl |
The pyridine ring in this compound imparts aromaticity and electron-deficient character, making it a useful component in the construction of diverse molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group is advantageous in enhancing the stability and reactivity of intermediates during various synthetic transformations .
Synthesis Methods
Synthetic Approaches
The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine typically involves selective functionalization of pre-functionalized pyridine derivatives. One established approach begins with a dichlorinated trifluoromethylpyridine precursor, followed by selective nucleophilic aromatic substitution with a methoxide reagent .
This synthetic strategy takes advantage of the differential reactivity of the chlorine atoms in the starting material, allowing for selective methoxylation at a specific position while preserving the chlorine at another position. The trifluoromethyl group remains unaffected under these conditions, maintaining the desired substitution pattern in the final product.
Documented Synthesis Procedure
A well-documented method for synthesizing 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine involves the treatment of 2,4-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction selectively targets the chlorine at position 4, while preserving the chlorine at position 2 .
Table 2 details the reaction conditions for this synthesis:
Parameter | Condition |
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Starting Material | 2,4-dichloro-3-(trifluoromethyl)pyridine |
Reagent | Sodium methoxide |
Solvent | Methanol |
Temperature | 0°C initially, warming to room temperature |
Reaction Time | 16 hours |
Purification | Silica gel chromatography using ethyl acetate in hexanes |
The synthesis procedure follows these steps:
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A solution of 2,4-dichloro-3-(trifluoromethyl)pyridine is prepared in methanol and cooled to 0°C.
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Sodium methoxide powder is added to the cooled solution.
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The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
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After completion, the solvent is removed under reduced pressure.
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The resulting residue is purified by silica gel chromatography using ethyl acetate in hexanes as the eluent .
This synthetic approach offers several advantages, including relatively mild reaction conditions, good selectivity, and straightforward purification procedures. The method is amenable to scale-up, making it suitable for the production of larger quantities of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine for various applications.
Applications in Chemical Synthesis
Role as a Building Block
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine serves as a versatile building block in chemical synthesis due to its unique structural features and reactivity patterns. The presence of three different functional groups—chloro, methoxy, and trifluoromethyl—provides multiple sites for further functionalization and derivatization .
The compound's trifluoromethyl and chloro substituents make it particularly valuable as a reagent for introducing functional groups with specific electronic and steric effects into target molecules. This capability is essential in the design and synthesis of compounds with tailored properties for various applications .
In chemical synthesis, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine can be utilized as a key starting material for the preparation of complex heterocyclic compounds. Its distinctive substitution pattern allows for selective transformations that can lead to structurally diverse products with potential applications across multiple fields .
Pharmaceutical Applications
In the pharmaceutical industry, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine finds significant applications as an intermediate in the synthesis of biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and drug candidates across different therapeutic areas .
The trifluoromethyl group is particularly valuable in drug design for several reasons:
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It enhances lipophilicity, potentially improving membrane permeability and bioavailability.
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It increases metabolic stability, which can extend the half-life of drug candidates.
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It alters electronic properties, potentially improving binding interactions with biological targets.
These characteristics make 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of this compound into synthesis pathways enables chemists to access a wide range of structurally diverse compounds with potential applications in drug discovery .
Agrochemical Applications
Beyond pharmaceuticals, 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine also finds applications in the agrochemical sector. Trifluoromethylated pyridines serve as structural components in various pesticides, herbicides, and fungicides. The unique properties conferred by the trifluoromethyl group, such as enhanced stability and lipophilicity, can improve the efficacy and environmental persistence of agrochemical agents .
The strategic incorporation of this compound into agrochemical development enables chemists to access structurally diverse compounds with potential applications in crop protection and agricultural productivity enhancement. The compound's reactivity patterns allow for the construction of complex molecules designed to target specific biological pathways relevant to pest control and plant health .
Reactivity and Chemical Behavior
Effect of Substituents on Reactivity
The chemical behavior of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is strongly influenced by the electronic and steric effects of its substituents. The trifluoromethyl group, being strongly electron-withdrawing, impacts the electron distribution across the pyridine ring. This, combined with the electron-donating methoxy group and the electronegative chlorine atom, creates a unique electronic profile that determines the compound's reactivity patterns .
The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. The presence of the trifluoromethyl group further enhances this susceptibility, particularly at positions ortho and para to the trifluoromethyl substituent .
Research Developments and Future Perspectives
Emerging Applications
As synthetic methodologies continue to advance, new applications for 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine are likely to emerge across various fields. In drug discovery, the growing interest in fluorinated compounds for their unique pharmacological properties suggests an expanded role for this building block in medicinal chemistry efforts.
In materials science, functionalized pyridines like 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine may find applications in the development of functional materials with specific electronic, optical, or surface properties. The trifluoromethyl group's influence on electron distribution and molecular interactions could prove valuable in designing materials for specialized applications.
Agricultural chemistry represents another area of potential growth for applications of this compound. As the demand for more selective and environmentally friendly agrochemicals increases, the precise structural control offered by this building block could contribute to the development of next-generation crop protection agents .
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